molecular formula C5H5NO2 B2403019 cis-2-Cyanocyclopropanecarboxylic acid CAS No. 74650-11-6

cis-2-Cyanocyclopropanecarboxylic acid

Cat. No.: B2403019
CAS No.: 74650-11-6
M. Wt: 111.1
InChI Key: MFCBCXRMDAOFOT-QWWZWVQMSA-N
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Description

cis-2-Cyanocyclopropanecarboxylic acid is a chemical compound with the molecular formula C5H5NO2. It is a cyclopropane derivative containing a cyano group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cis-2-Cyanocyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

cis-2-Cyanocyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

cis-2-Cyanocyclopropanecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    trans-2-Cyanocyclopropanecarboxylic acid: A geometric isomer with different spatial arrangement of substituents.

    Cyclopropanecarboxylic acid: Lacks the cyano group, resulting in different reactivity and applications.

    2-Cyanopropanoic acid: A structurally related compound with a different carbon backbone.

Uniqueness

cis-2-Cyanocyclopropanecarboxylic acid is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems

Properties

IUPAC Name

(1R,2S)-2-cyanocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCBCXRMDAOFOT-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74650-11-6
Record name rac-(1R,2S)-2-cyanocyclopropane-1-carboxylic acid
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